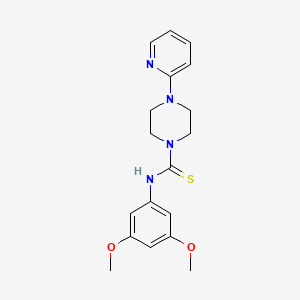![molecular formula C18H22Cl2N2O4S2 B3480786 2,5-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3480786.png)
2,5-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}benzenesulfonamide
描述
2,5-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as DPCPX and is used as a selective antagonist of the adenosine A1 receptor.
作用机制
DPCPX acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is the endogenous ligand of the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the receptor. The blockade of adenosine A1 receptor by DPCPX has been shown to have various effects on the central nervous system, including the modulation of sleep, cognition, and seizure activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPCPX are largely mediated by its selective blockade of the adenosine A1 receptor. Studies have shown that DPCPX can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to have anticonvulsant properties and can reduce the severity of seizures induced by different convulsants. In addition, DPCPX has been shown to modulate the sleep-wake cycle and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the major advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows for the specific blockade of the receptor without affecting other receptors or signaling pathways. However, one of the limitations of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This can limit its effectiveness in certain experimental conditions and may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several future directions for the research on DPCPX. One of the areas of interest is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, Parkinson's disease, and schizophrenia. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists that can be used in both preclinical and clinical studies. Finally, the use of DPCPX in combination with other drugs or therapies for the treatment of different conditions is also an area of potential future research.
Conclusion
2,5-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}benzenesulfonamide is a selective antagonist of the adenosine A1 receptor that has been widely used in scientific research. Its selective blockade of the receptor has been shown to have various biochemical and physiological effects on the central nervous system. Although it has some limitations, it remains a valuable tool for investigating the role of the adenosine A1 receptor in different physiological and pathological conditions. Future research on this compound is likely to yield further insights into its potential therapeutic applications and mechanisms of action.
科学研究应用
2,5-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}benzenesulfonamide is widely used in scientific research as a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a crucial role in the regulation of neurotransmitter release, neuronal excitability, and cerebral blood flow. DPCPX has been used in various studies to investigate the role of adenosine A1 receptor in different physiological and pathological conditions.
属性
IUPAC Name |
2,5-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O4S2/c1-3-11-22(12-4-2)28(25,26)16-8-6-15(7-9-16)21-27(23,24)18-13-14(19)5-10-17(18)20/h5-10,13,21H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVNWTMMQIUWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B3480712.png)
![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetamide](/img/structure/B3480714.png)

![3-(3,4-dimethoxyphenyl)-N-[2-(2-pyridinyl)ethyl]acrylamide](/img/structure/B3480729.png)

![3-[2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B3480744.png)
![diisopropyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B3480750.png)
![2-chloro-N-{[(4-oxo-2-phenyl-3(4H)-quinazolinyl)amino]carbonothioyl}benzamide](/img/structure/B3480766.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-phenylthiourea](/img/structure/B3480772.png)
![4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide](/img/structure/B3480776.png)
![6-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-2-methyl-3(2H)-pyridazinone](/img/structure/B3480781.png)

![4-[({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B3480794.png)
![4-[2-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B3480803.png)